1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime

mitotic spindle Eg5 bypass anaphase rescue

MAC1 is the only small molecule that rescues spindle bipolarity in Eg5-inhibited cells via acentrosomal MT nucleation, without inhibiting Eg5. Enables temporal dissection of Kif15-dependent pathways with rapid onset/washout. Discovered from 16,320-compound screen. Supplied ≥98% pure. Use at 25–100 µM. Procure to unlock Eg5-bypass mechanisms.

Molecular Formula C15H21NO2
Molecular Weight 247.338
CAS No. 325970-42-1
Cat. No. B2997816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime
CAS325970-42-1
Molecular FormulaC15H21NO2
Molecular Weight247.338
Structural Identifiers
SMILESC1CCC(CC1)(C(=NO)CCC2=CC=CC=C2)O
InChIInChI=1S/C15H21NO2/c17-15(11-5-2-6-12-15)14(16-18)10-9-13-7-3-1-4-8-13/h1,3-4,7-8,17-18H,2,5-6,9-12H2/b16-14+
InChIKeyTVHJIXPWADGYMQ-JQIJEIRASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime (MAC1): Small-Molecule Eg5 Bypass Agent for Mitotic Spindle Research


1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime (CAS 325970-42-1), commonly designated MAC1 (Monastrol Antagonizing Compound 1), is a synthetic small molecule belonging to the cyclohexanol-oxime class (C₁₅H₂₁NO₂, MW 247.34) [1]. Identified through a chemical genetic suppression screen of 16,320 compounds, MAC1 is the only reported small molecule that rescues spindle bipolarity in cells lacking kinesin Eg5 (KIF11) activity, operating via a mechanistically distinct induction of acentrosomal microtubule nucleation centers rather than by inhibiting Eg5 itself [1]. It is supplied as a research-grade biochemical with purity specifications of ≥98% (HPLC) [2].

Why Monastrol, STLC, or Genetic Approaches Cannot Substitute for 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime (MAC1) in Spindle Bipolarity Rescue Experiments


Eg5 inhibitors such as Monastrol and STLC induce monopolar spindle collapse by blocking kinesin-5 motor function, thereby preventing bipolar spindle assembly [1]. These inhibitors cannot be used to study Eg5-independent spindle assembly mechanisms because they actively suppress the very process under investigation. Genetic approaches such as γ-TuNA overexpression can phenocopy MAC1's rescue effect by inducing ectopic microtubule nucleation, but are limited by transfection efficiency, slower onset kinetics, and lack of temporal control [1]. MAC1 is uniquely suited as a small-molecule probe because it rescues bipolarity in the continued presence of Eg5 inhibition without itself inhibiting Eg5, providing an orthogonal chemical tool to dissect Kif15-dependent spindle assembly pathways with the temporal precision characteristic of small molecules [1].

Quantitative Differentiation Evidence for 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime (MAC1) vs. Comparators


Functional Rescue of Anaphase Entry: MAC1 Restores Mitotic Progression in Monastrol-Arrested Cells

In BSC-1 cells co-treated with 100 µM Monastrol (an Eg5 inhibitor), only 9 ± 7% of mitotic cells completed anaphase when vehicle (DMSO) was added, with an average mitotic duration of 533 minutes [1]. The addition of MAC1 significantly increased the percentage of anaphase-competent cells and reduced mitotic timing, with effects occurring in a MAC1 dose-dependent manner [1]. This rescue was validated across both cancerous (A549, human lung cancer) and non-cancerous (RPE1, human retinal pigment epithelial) cell lines [1].

mitotic spindle Eg5 bypass anaphase rescue

Mechanism of Action: MAC1 Induces Acentrosomal Microtubule Nucleation Independent of Eg5

In microtubule regrowth assays, DMSO-treated control cells showed MT nucleation almost exclusively from centrosomes, whereas MAC1-treated cells exhibited MT nucleation throughout the cytoplasm, forming a meshwork of short filaments [1]. Quantification confirmed that MAC1-treated cells contained significantly more polymerized MTs than DMSO control cells 2 minutes after rewarming [1]. Crucially, MAC1-induced acentrosomal MT nucleation was γ-tubulin-dependent, as RNAi-mediated depletion of γ-tubulin prevented MAC1-induced acentrosomal MT nucleation [1]. This mechanism is functionally equivalent to that of ectopically expressed γ-TuNA, but MAC1 achieves this effect through a small-molecule pharmacological approach with faster onset and reversibility [1].

acentrosomal microtubule nucleation γ-tubulin spindle assembly

Orthogonal Mode of Action: MAC1 Does Not Interfere with Eg5 Inhibition

In vitro ATPase assays using recombinant full-length Eg5 demonstrated that 32 µM Monastrol significantly inhibited microtubule-stimulated Eg5 ATPase activity, and MAC1 at concentrations up to 200 µM did not interfere with this inhibition [1]. Furthermore, MAC1 rescued spindle bipolarity in cells where Eg5 was genetically depleted by RNAi, confirming that MAC1 does not act by counteracting Monastrol's binding to Eg5 [1]. In Eg5-RNAi cells, 100 ± 0% of control-depleted cells progressed through anaphase, whereas only a minor fraction of DMSO-treated Eg5-depleted cells could do so; MAC1 treatment rescued the mitotic defects of Eg5-RNAi cells in a dose-dependent manner [1].

Eg5 ATPase Monastrol antagonism chemical genetic suppression

Commercial Purity Specification: ≥98% (HPLC) with Defined Storage Stability

MAC1 (CAS 325970-42-1) is commercially available with a purity specification of >98% as determined by HPLC [1]. The compound is provided as a solid with recommended storage at -20°C, with stability documented for up to 24 months when stored as specified . Solubility data indicate solubility at 10 mM in DMSO for stock solution preparation . The (E)-isomer configuration is specified [1].

quality control purity specification storage stability

Optimal Research Application Scenarios for 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime (MAC1)


Chemical Genetic Dissection of Eg5-Independent Spindle Assembly Pathways

MAC1 is optimally deployed in experiments requiring pharmacological bypass of Eg5 function to study Kif15-dependent spindle bipolarization mechanisms [1]. In a standard protocol, cells are arrested with Monastrol (100 µM) to induce monopolar spindle collapse, followed by co-treatment with MAC1 (25–100 µM) to restore bipolarity through acentrosomal MT nucleation [1]. This enables researchers to distinguish Eg5-dependent from Eg5-independent spindle assembly processes with the temporal precision of small-molecule perturbation, avoiding the kinetic limitations of RNAi or cDNA overexpression approaches [1].

Validation of Kinesin Kif15 as a Therapeutic Target in Mitosis-Relevant Diseases

MAC1 provides a unique chemical probe to assess whether pharmacological activation of Kif15-dependent spindle assembly can compensate for Eg5 loss in cancer cell lines [1]. The compound's demonstrated activity in both A549 lung cancer and RPE1 non-cancerous cells [1] supports its use in comparative studies evaluating cancer-cell-specific dependencies on Eg5 versus Kif15 pathways, informing target validation strategies for antimitotic drug discovery programs.

Microtubule Nucleation Studies: Pharmacological Induction of Acentrosomal MTOCs

Researchers investigating non-centrosomal microtubule nucleation pathways can use MAC1 as a chemical tool to induce γ-tubulin-dependent acentrosomal MT nucleation centers in interphase and mitotic cells without genetic manipulation [1]. The compound can be applied at 25–100 µM to trigger ectopic MT nucleation, enabling studies of γ-TuRC regulation, MTOC formation dynamics, and the contribution of acentrosomal MTs to spindle morphogenesis, with the advantage of rapid washout reversibility compared to stable γ-TuNA expression systems [1].

Chemical Suppression Screening for Novel Mitotic Regulators

MAC1 serves as both a tool compound and a proof-of-concept for chemical genetic suppression screening strategies in mitosis research [1]. Its discovery from a 16,320-compound library demonstrates the feasibility of identifying small molecules that restore spindle bipolarity in Eg5-inhibited backgrounds. MAC1 can be used as a reference standard when establishing similar phenotypic screening platforms aimed at discovering additional Kif15 activators or compounds targeting complementary spindle assembly factors [1].

Quote Request

Request a Quote for 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.